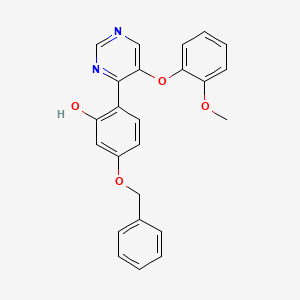

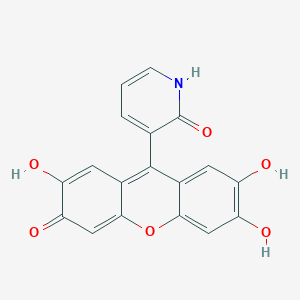

5-(Benzyloxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Benzyloxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In

Aplicaciones Científicas De Investigación

Aldose Reductase Inhibitors and Antioxidant Activity

Compounds bearing pyrimidine moieties, such as pyrido[1,2-a]pyrimidin-4-one derivatives, have been tested for their aldose reductase (ALR2) inhibitory activity. These compounds have shown micromolar/submicromolar range activity levels. Introduction of hydroxy groups in specific positions enhanced inhibitory potency. Additionally, these derivatives displayed significant antioxidant properties, with catechol derivatives showing the best activity. This suggests potential therapeutic applications for managing diabetic complications and oxidative stress-related disorders (La Motta et al., 2007).

Antifungal Applications

Derivatives containing pyrimidine and methoxy groups have been synthesized and tested for their antifungal effects against fungi such as Aspergillus terreus and Aspergillus niger. Some compounds demonstrated significant antifungal activity, indicating their potential as antifungal agents (Jafar et al., 2017).

Leukotriene Synthesis Inhibition

The development of compounds like 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid has shown potent and selective inhibition of leukotriene synthesis. These findings are critical for conditions associated with leukotriene-mediated inflammatory processes, suggesting applications in treating asthma and allergic reactions (Hutchinson et al., 2009).

Radical-Trapping Antioxidants

Nitrogen incorporation into aromatic rings, resulting in compounds like 3-pyridinols and 5-pyrimidinols, has led to the development of potent radical-trapping antioxidants. These compounds have been shown to function effectively in synergistic antioxidant systems, suggesting their utility in protecting against oxidative stress by trapping peroxyl radicals (Valgimigli et al., 2013).

Reaction with Tert-Butoxy Radicals

The reaction of tert-butoxy radicals with phenols, including methoxyphenol derivatives, has been explored to understand the formation of phenoxy radicals. This research provides insights into radical reactions that could be relevant for understanding the mechanisms of antioxidant activity and designing more effective radical scavengers (Das et al., 1981).

Propiedades

IUPAC Name |

2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-phenylmethoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4/c1-28-21-9-5-6-10-22(21)30-23-14-25-16-26-24(23)19-12-11-18(13-20(19)27)29-15-17-7-3-2-4-8-17/h2-14,16,27H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOPCBWAOFNWEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2820652.png)

![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2820660.png)

![N-(2-cyanophenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2820661.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2820662.png)

![8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2820665.png)

![[(4-Chloro-3-nitrophenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate](/img/structure/B2820666.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B2820667.png)